3-(2-Chloro-3-fluoropyridin-4-YL)propan-1-amine
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Overview
Description
3-(2-Chloro-3-fluoropyridin-4-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
The synthesis of 3-(2-Chloro-3-fluoropyridin-4-YL)propan-1-amine typically involves the nucleophilic substitution reaction of 2-chloro-3-fluoropyridine with a suitable amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(2-Chloro-3-fluoropyridin-4-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chloro-3-fluoropyridin-4-YL)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-fluoropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-(2-Chloro-3-fluoropyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: This compound has a hydroxyl group instead of an amine group, which can affect its reactivity and biological activity.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: This compound has an amino group instead of a chloro group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H10ClFN2 |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(2-chloro-3-fluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-7(10)6(2-1-4-11)3-5-12-8/h3,5H,1-2,4,11H2 |
InChI Key |
KQANMQIBMHGTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCCN)F)Cl |
Origin of Product |
United States |
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